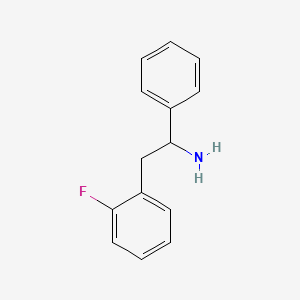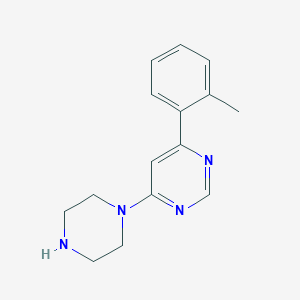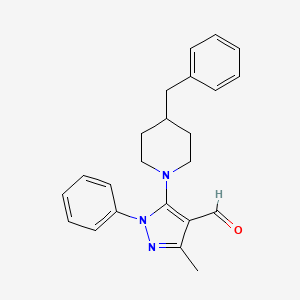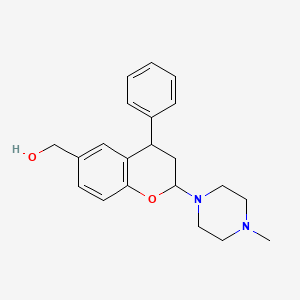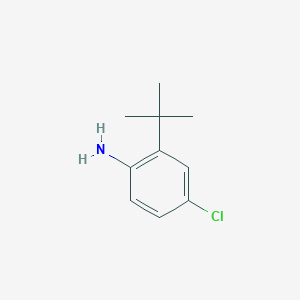
2-Tert-butyl-4-chloroaniline
Descripción general
Descripción
2-Tert-butyl-4-chloroaniline is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-chloroaniline typically involves the nitration of tert-butylbenzene followed by reduction and subsequent chlorination. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amine group. The final step involves the chlorination of the aromatic ring to introduce the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a multi-step process involving Friedel-Crafts acylation, reduction, and chlorination. The Friedel-Crafts acylation introduces the tert-butyl group, followed by reduction to convert the acyl group to an alkane. The final chlorination step introduces the chlorine atom to the aromatic ring .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-4-chloroaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo nitration, sulfonation, and halogenation reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) are used for chlorination reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Chlorination: Formation of chlorinated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-chloroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of polymers and advanced materials.
Biological Studies: It serves as a model compound in studies related to enzyme interactions and metabolic pathways.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-chloroaniline involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The tert-butyl group and chlorine atom influence the reactivity of the benzene ring, directing electrophilic substitution reactions to specific positions.
Enzyme Interactions: The compound can interact with enzymes involved in metabolic pathways, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butylbenzene: Similar structure but lacks the chlorine atom.
Chlorobenzene: Similar structure but lacks the tert-butyl group.
Aniline: The parent compound without any substituents.
Uniqueness
2-Tert-butyl-4-chloroaniline is unique due to the presence of both the tert-butyl group and chlorine atom, which significantly influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
2-tert-butyl-4-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWRRIVJDPYRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)
![3-[3-(3-aminophenyl)phenyl]aniline](/img/structure/B3175743.png)
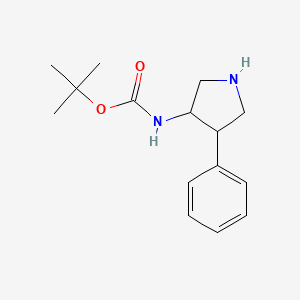
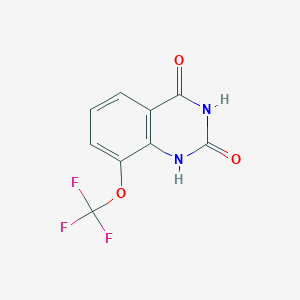
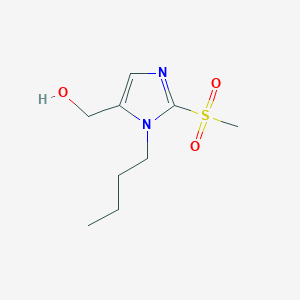


![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)
